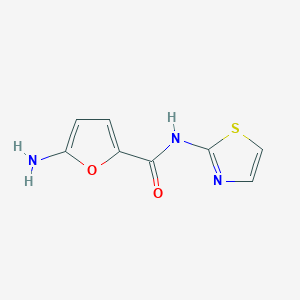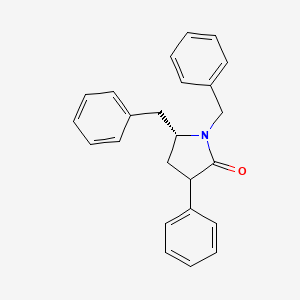
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one is a chiral pyrrolidinone derivative. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with benzyl and phenyl groups. The stereochemistry at the 5th position is of particular interest, as it can influence the compound’s reactivity and interactions with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one typically involves the enantioselective cyclization of appropriate precursors. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry at the 5th position. For example, the use of 9-epiquininurea in the enantioselective ring-opening of cycloanhydrides has been reported to yield high stereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are often employed to minimize the environmental impact of the synthesis.
化学反応の分析
Types of Reactions
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials and catalysts, particularly in the field of asymmetric synthesis .
作用機序
The mechanism of action of (5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in copper-catalyzed reactions.
Ethyl (2Z,5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: A compound with anticancer and anti-inflammatory activity.
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine: A compound synthesized via Chan–Evans–Lam coupling conditions.
Uniqueness
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both benzyl and phenyl groups. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and application.
特性
CAS番号 |
823786-01-2 |
|---|---|
分子式 |
C24H23NO |
分子量 |
341.4 g/mol |
IUPAC名 |
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO/c26-24-23(21-14-8-3-9-15-21)17-22(16-19-10-4-1-5-11-19)25(24)18-20-12-6-2-7-13-20/h1-15,22-23H,16-18H2/t22-,23?/m0/s1 |
InChIキー |
BLXYCIWRXLEGOZ-NQCNTLBGSA-N |
異性体SMILES |
C1[C@@H](N(C(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
正規SMILES |
C1C(N(C(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


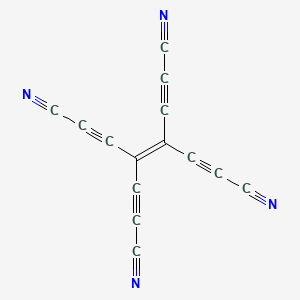
![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![Benzonitrile, 4-[2-[(1-cyclopentyl-3-pyrrolidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14207402.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
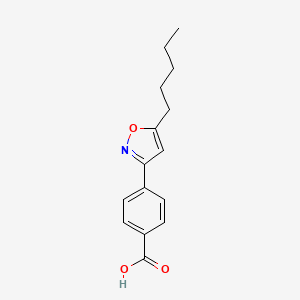
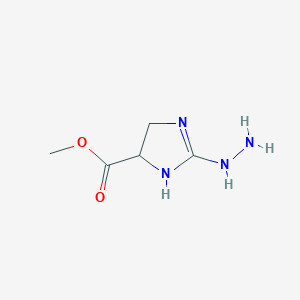

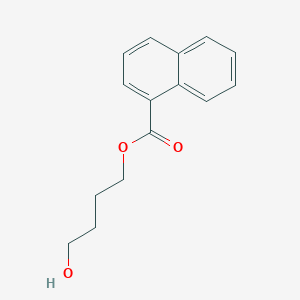
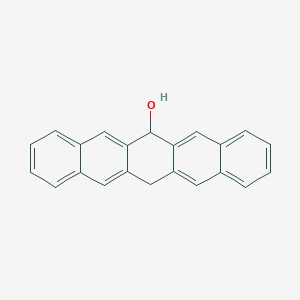
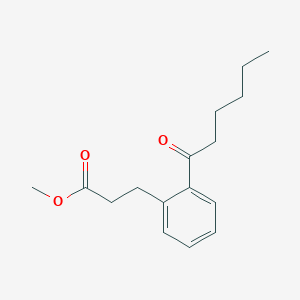
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)

